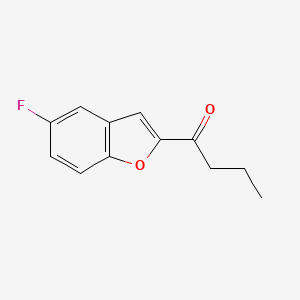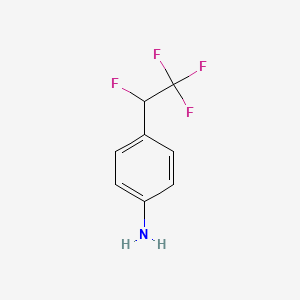
4-(1,2,2,2-Tetrafluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2,2,2-Tetrafluoroethyl)aniline is an organic compound with the molecular formula C8H8F4N It is characterized by the presence of a tetrafluoroethyl group attached to the para position of an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,2,2-Tetrafluoroethyl)aniline typically involves the reaction of aniline with tetrafluoroethylene. One common method includes the use of a catalyst to facilitate the addition of the tetrafluoroethyl group to the aniline ring. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of high-purity starting materials and efficient purification processes is crucial to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,2,2,2-Tetrafluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
4-(1,2,2,2-Tetrafluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1,2,2,2-Tetrafluoroethyl)aniline involves its interaction with specific molecular targets. The tetrafluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,1,2,2-Tetrafluoroethyl)aniline
- 4-(1,2,2,3-Tetrafluoroethyl)aniline
- 4-(1,2,3,3-Tetrafluoroethyl)aniline
Uniqueness
4-(1,2,2,2-Tetrafluoroethyl)aniline is unique due to the specific arrangement of fluorine atoms in the tetrafluoroethyl group. This arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar compounds .
Propiedades
Número CAS |
1547146-29-1 |
|---|---|
Fórmula molecular |
C8H7F4N |
Peso molecular |
193.14 g/mol |
Nombre IUPAC |
4-(1,2,2,2-tetrafluoroethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c9-7(8(10,11)12)5-1-3-6(13)4-2-5/h1-4,7H,13H2 |
Clave InChI |
PUWVBJGDOINCMQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C(F)(F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


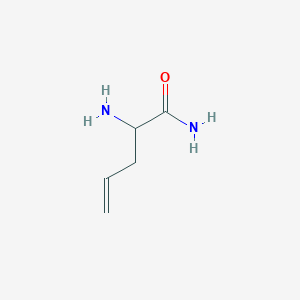
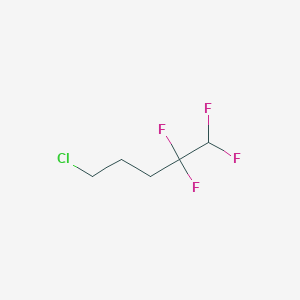
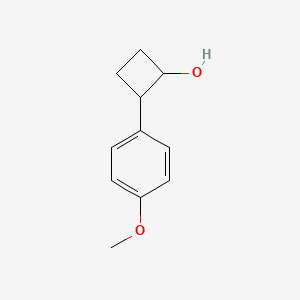
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
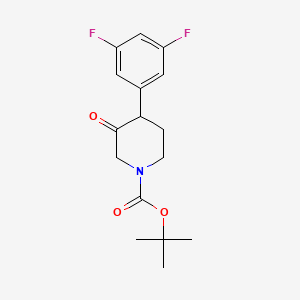
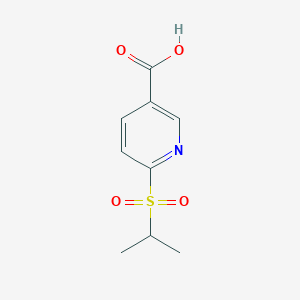
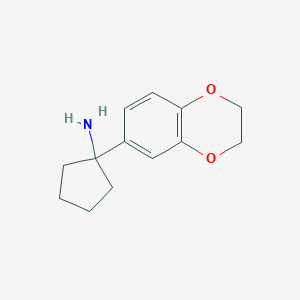
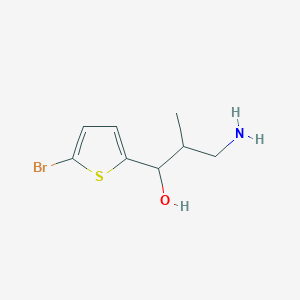

![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
